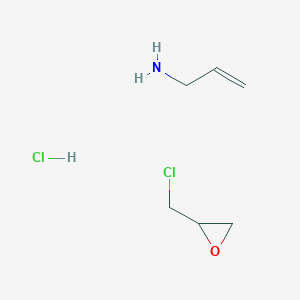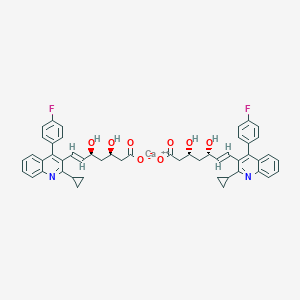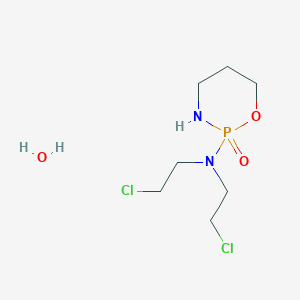
脱氧熊果苷
描述
Deoxyarbutin, a novel skin whitening agent, was synthesized by removing hydroxyl groups from the glucose side-chain of arbutin. This compound shows significant potential as a safer alternative to traditional skin whitening agents like hydroquinone and arbutin, due to its more potent inhibition of tyrosinase activity, which is a key enzyme in melanin synthesis. However, its thermolability in aqueous solutions presents challenges for its stability and efficacy in cosmetic and pharmaceutical applications (Chao-Hsun Yang et al., 2010).
Synthesis Analysis
Deoxyarbutin is synthesized through a specific reaction that involves the removal of hydroxyl groups from the glucose side-chain of arbutin, resulting in a compound that exhibits greater inhibition of tyrosinase activity. This synthesis not only highlights its potential as a skin whitening agent but also underscores the need for innovative approaches to improve its thermal stability for broader application (Chao-Hsun Yang et al., 2010).
Molecular Structure Analysis
The molecular structure of deoxyarbutin, characterized by the presence of a tetrahydro-2H-pyran-2-yl)oxy]phenol moiety, plays a crucial role in its function as a tyrosinase inhibitor. This structural feature is responsible for its potent inhibitory effect on melanin synthesis, making it a promising candidate for cosmetic and pharmaceutical formulations aimed at skin lightening and the treatment of hyperpigmentation disorders.
Chemical Reactions and Properties
Deoxyarbutin demonstrates a significant inhibitory effect on tyrosinase, an enzyme critical to melanin production. This inhibition is a direct result of its molecular structure, which competes with the natural substrate of tyrosinase. Its chemical properties, however, include a notable thermolability in aqueous solutions, leading to a decomposition into hydroquinone, a compound with known safety concerns. This aspect necessitates careful formulation to ensure stability and efficacy (Chih-Chien Lin et al., 2011).
Physical Properties Analysis
The physical properties of deoxyarbutin, particularly its solubility and stability in various formulations, are crucial for its application in cosmetics and pharmaceuticals. Studies have shown that an anhydrous emulsion system can significantly enhance the stability of deoxyarbutin, providing a viable pathway for its use in skin-lightening products. This stability is influenced by the composition of the inner hydrophilic phase of formulations, which can affect the degradation rate of deoxyarbutin at different temperatures (Chih-Chien Lin et al., 2011).
Chemical Properties Analysis
The chemical properties of deoxyarbutin, including its reactivity and degradation pathways, are essential considerations for its formulation and use. Its propensity to degrade into hydroquinone under certain conditions poses a challenge, necessitating the development of formulations that can stabilize the compound and reduce the risk of producing potentially harmful degradation products. Research into the stability of deoxyarbutin in anhydrous emulsion systems represents a significant step forward in addressing these challenges, enabling its safer use in skin-lightening and depigmenting applications (Chih-Chien Lin et al., 2011).
科学研究应用
Application in Cosmetic Science
- Summary of the application : Deoxyarbutin (dA) is used in cosmetic science for its skin-lightening activity . It’s a tyrosinase inhibitor that shows no obvious cytotoxicity toward melanocytes .
- Methods of application : In one study, oil-in-water (O/W) microemulsions containing dA were developed with relatively lower cytotoxicities by using polysorbate-series surfactants . The transparent properties and particle size of these microemulsions were measured at different storage time periods to ensure stability .
- Results or outcomes : The developed microemulsions had direct effects on B16-F10 mouse melanoma cells. The anti-melanogenesis activities of dA-containing microemulsions were evidently better than that of the free dA group . This suggests that the developed microemulsion encapsulating dA may allow the use of deoxyArbutin instead of hydroquinone to treat dermal hyperpigmentation disorders in the future .
Application in Skin-Lightening
- Summary of the application : Deoxyarbutin works by inhibiting the activity of tyrosinase, the enzyme responsible for melanin production . By reducing melanin synthesis, it helps to lighten dark spots, freckles, and other forms of hyperpigmentation, leading to a more even and brighter complexion .
- Methods of application : The application of deoxyarbutin in skin-lightening involves topical application on the skin .
- Results or outcomes : In a study, prominent changes in the melanosomal membrane were found in the skin after topical application of 5% hydroquinone for 10 days. These changes were barely observed in the skin treated with Deoxyarbutin .
Application in Tyrosinase Inhibition
- Summary of the application : Deoxyarbutin and its derivatives inhibit tyrosine hydroxylase and dopa oxidase activity of tyrosinase .
- Methods of application : The efficacy and reversibility of dA and its derivatives on inhibiting tyrosine hydroxylase and DOPAoxidase were assessed using standard assays .
- Results or outcomes : The inhibition is dose-dependent, thereby inhibiting melanin synthesis in intact melanocytes, when used at concentrations that retain 95% viability of the treated cells in culture .
Application in Microemulsion Encapsulation
- Summary of the application : Deoxyarbutin is encapsulated in microemulsions for cosmetic applications .
- Methods of application : Microemulsions containing dA were developed with relatively lower cytotoxicities by using polysorbate-series surfactants .
- Results or outcomes : The developed microemulsions were stable and had direct effects on B16-F10 mouse melanoma cells .
Application in Anhydrous Emulsion System
- Summary of the application : Deoxyarbutin is used in anhydrous emulsion systems to enhance its stability .
- Methods of application : An anhydrous emulsion system was chosen as the basic formulation for investigation .
- Results or outcomes : The polyol-in-silicone, oil-based, anhydrous emulsion system provided a relatively stable surrounding for the deoxyArbutin that delayed its degradation at 25 °C and 45 °C .
Application in Pharmaceuticals
- Summary of the application : Deoxyarbutin is used in pharmaceuticals for its skin-lightening and antioxidant properties .
- Methods of application : Deoxyarbutin is often used in topical pharmaceutical formulations. It’s encapsulated in microemulsions for improved stability and efficacy .
- Results or outcomes : The developed microemulsions encapsulating deoxyarbutin were tested for their transparent properties and particle size after different storage periods. The results demonstrated that the developed microemulsion encapsulating deoxyarbutin may allow the use of deoxyarbutin instead of hydroquinone to treat dermal hyperpigmentation disorders in the future .
Application in Dermatology
- Summary of the application : Deoxyarbutin is used in dermatology for its skin-lightening capacity and less discernible cytotoxicity against melanosomes .
- Methods of application : Deoxyarbutin is often used in topical dermatological formulations. It’s used alone or in combination with other active ingredients for added benefits .
- Results or outcomes : In a human clinical trial, topical treatment with deoxyarbutin for 12 weeks led to a significant reduction in overall skin brightness in individuals with light or dark skin, and improvement in solar lentigines .
Application in Biochemistry
- Summary of the application : Deoxyarbutin is a potent inhibitor of tyrosinase and can act as a substrate of the enzyme . Oxytyrosinase is able to hydroxylate deoxyarbutin and finishes the catalytic cycle by oxidizing the formed o-diphenol to quinone, while the enzyme becomes deoxytyrosinase, which evolves to oxytyrosinase in the presence of oxygen .
- Methods of application : The efficacy and reversibility of dA on inhibiting tyrosine hydroxylase and DOPAoxidase were assessed using standard assays .
- Results or outcomes : The inhibition is dose-dependent, thereby inhibiting melanin synthesis in intact melanocytes, when used at concentrations that retain 95% viability of the treated cells in culture .
Application in Medicine
- Summary of the application : Deoxyarbutin is used in medicine for its skin-lightening and antioxidant properties .
- Methods of application : Deoxyarbutin is often used in topical pharmaceutical formulations. It’s encapsulated in microemulsions for improved stability and efficacy .
- Results or outcomes : The developed microemulsions encapsulating deoxyarbutin were tested for their transparent properties and particle size after different storage periods. The results demonstrated that the developed microemulsion encapsulating deoxyarbutin may allow the use of deoxyarbutin instead of hydroquinone to treat dermal hyperpigmentation disorders in the future .
未来方向
To enhance the stability of deoxyarbutin in formulations, researchers are investigating the use of anhydrous emulsion systems . The results of these studies will be beneficial when using deoxyarbutin in cosmetics and medicines in the future . Deoxyarbutin has the potential to be a safe and effective depigmenting agent and to be an effective alternative to hydroquinoid .
属性
IUPAC Name |
4-(oxan-2-yloxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11-12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBCWCDNXDKFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968728 | |
| Record name | 4-[(Oxan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyarbutin | |
CAS RN |
53936-56-4 | |
| Record name | Tetrahydropyranyloxy phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053936564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Oxan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxan-2-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROPYRANYLOXY PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG969BY5EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



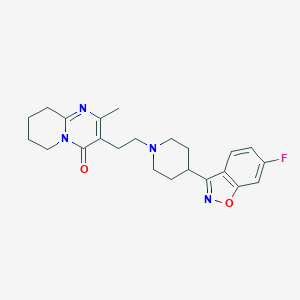
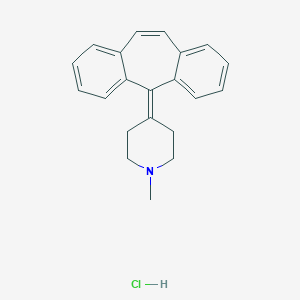
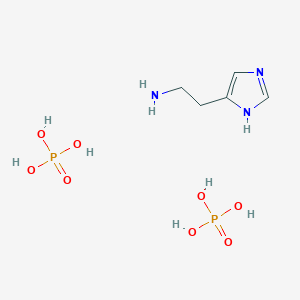
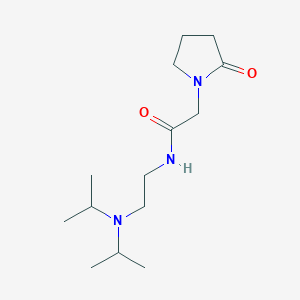



![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)

